molecular formula C7H14ClNO B2386995 2-Azabicyclo[2.2.1]heptan-3-ylmethanol hydrochloride CAS No. 2193064-93-4

2-Azabicyclo[2.2.1]heptan-3-ylmethanol hydrochloride

Cat. No.: B2386995
CAS No.: 2193064-93-4
M. Wt: 163.65
InChI Key: JHYZAAUVMSVEQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Azabicyclo[2.2.1]heptan-3-ylmethanol hydrochloride is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. . This compound is characterized by its bicyclic structure, which includes a nitrogen atom, making it a versatile scaffold in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azabicyclo[2.2.1]heptan-3-ylmethanol hydrochloride typically involves the reaction of quinuclidine with formaldehyde under acidic conditions to form the intermediate quinuclidin-3-ylmethanol. This intermediate is then treated with hydrochloric acid to yield the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the public domain. the general approach involves large-scale synthesis using the same principles as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-Azabicyclo[2.2.1]heptan-3-ylmethanol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinuclidin-3-one.

    Reduction: Various reduced derivatives depending on the specific conditions.

    Substitution: Substituted quinuclidin-3-yl derivatives.

Scientific Research Applications

2-Azabicyclo[2.2.1]heptan-3-ylmethanol hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its interactions with biological systems, particularly in receptor binding studies.

    Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 2-Azabicyclo[2.2.1]heptan-3-ylmethanol hydrochloride involves its interaction with specific molecular targets in biological systems. The nitrogen atom in its structure allows it to act as a ligand for various receptors, potentially modulating their activity. This interaction can influence various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

    Quinuclidine: The parent compound from which 2-Azabicyclo[2.2.1]heptan-3-ylmethanol hydrochloride is derived.

    Quinuclidin-3-yl acetate: A similar compound with an acetate group instead of a hydroxyl group.

    Quinuclidin-3-one: The oxidized form of the compound.

Uniqueness

This compound is unique due to its specific bicyclic structure and the presence of a hydroxyl group, which provides versatility in chemical reactions and potential therapeutic applications .

Properties

IUPAC Name

2-azabicyclo[2.2.1]heptan-3-ylmethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO.ClH/c9-4-7-5-1-2-6(3-5)8-7;/h5-9H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHYZAAUVMSVEQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1C(N2)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.